![molecular formula C28H21ClN2O9 B12466569 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466569.png)
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of aromatic rings, nitro, chloro, and ester functional groups, making it a versatile molecule for chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:
Nucleophilic Aromatic Substitution:
Esterification: The formation of ester bonds through the reaction of carboxylic acids with alcohols under acidic conditions.
Cyclization: The formation of the isoindole ring through intramolecular reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Amines: From the reduction of nitro groups.
Carboxylic Acids: From the hydrolysis of ester groups.
Substituted Aromatics: From nucleophilic substitution reactions.
科学研究应用
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with DNA: Potentially affecting gene expression and cellular functions.
Modulate Receptor Activity: Influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the ester and isoindole functionalities.
4-Nitrophenyl chloroformate: Contains the nitro and chloro groups but differs in its overall structure and reactivity.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. Its structure allows for multiple points of modification, making it a valuable compound for research and development.
属性
分子式 |
C28H21ClN2O9 |
|---|---|
分子量 |
564.9 g/mol |
IUPAC 名称 |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-butoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C28H21ClN2O9/c1-2-3-12-39-27(35)16-4-8-19(9-5-16)30-25(33)20-10-6-18(13-21(20)26(30)34)28(36)40-15-24(32)17-7-11-22(29)23(14-17)31(37)38/h4-11,13-14H,2-3,12,15H2,1H3 |
InChI 键 |
CBBOYBJJOKYAOK-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12466506.png)
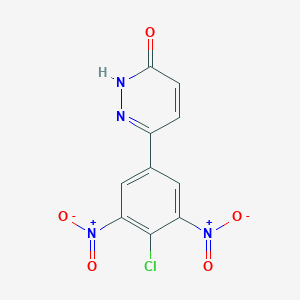
![N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide](/img/structure/B12466526.png)
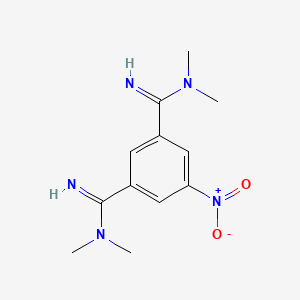
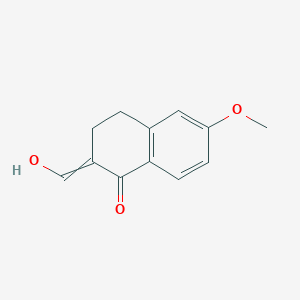
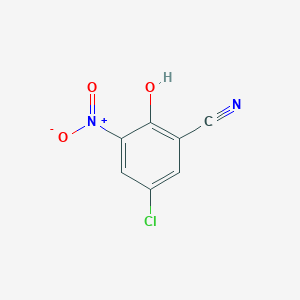
amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466553.png)
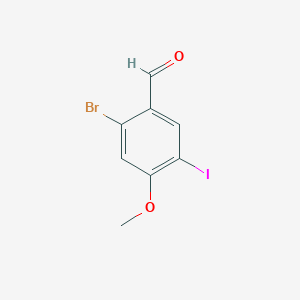
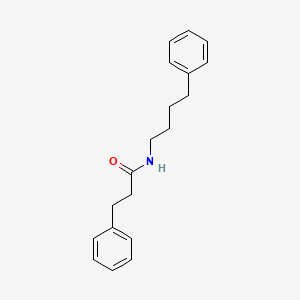
![2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12466568.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12466575.png)
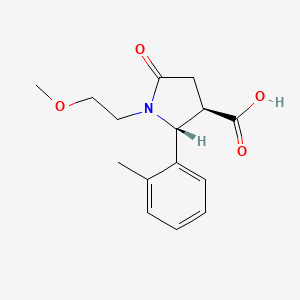

![1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol](/img/structure/B12466590.png)
